(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride
Description
(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride (CAS: 2413983-72-7 or 2891598-78-8) is a spirocyclic amine hydrochloride salt with the molecular formula C₁₂H₂₀Cl₃N₃ and a molecular weight of 312.67 g/mol . It is a chiral compound due to the (5S) configuration, which is critical for its stereospecific interactions in biological systems. The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of SHP2 inhibitors for cancer therapy . Suppliers such as CymitQuimica, SUZHOU ARTK MEDCHEM, and Aaron Chemicals LLC offer it in quantities ranging from 100 mg to 5 g, with purity ≥95% .
Properties
IUPAC Name |
(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.3ClH/c13-11-9-2-1-5-15-10(9)8-12(11)3-6-14-7-4-12;;;/h1-2,5,11,14H,3-4,6-8,13H2;3*1H/t11-;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFDGOQDOCFTPN-HCEFKKQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(C2N)C=CC=N3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12CC3=C([C@H]2N)C=CC=N3.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride typically involves a multistep process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-amine;trihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Pyridine/Piperidine Derivatives
(a) Dihydrochloride Salt Variant
A closely related compound, (S)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine dihydrochloride (CAS: 2413983-72-7), shares the same core structure but differs in counterion composition (two Cl⁻ vs. three Cl⁻). This reduces its molecular weight slightly (312.67 g/mol ) and may alter solubility and crystallinity .
(b) Dichloride Salt with Ammonium Modification
The dichloride derivative [(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium;dichloride (CAS: 2377355-48-9) features an ammonium group and two chloride ions.
(c) Spiro Pyrido[4,3-d]pyrimidine Derivatives
Compounds like 4-(4-aryl)-6-phenyl-2,5'-dithioxo-3,4-dihydro-1H-spiro[pyrido[4,3-d]pyrimidine-8,3'-[1,2,4]triazolidine]-5,7(2H,6H)-diones (e.g., 9a, 10a,b) incorporate pyrimidine and triazolidine rings instead of pyridine/piperidine.
Functionalized Spirocyclic Derivatives for Oncology
(a) SHP2 Inhibitors
Derivatives such as 1'-(imidazo[1,2-c]pyrimidin-5-yl)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-5-amine (CAS: Not listed) are optimized for SHP2 inhibition. The addition of imidazo-pyrimidine groups increases binding affinity (IC₅₀ < 10 nM) compared to the parent trihydrochloride compound, which lacks this substituent .
(b) JAB-3186
A structurally complex derivative, JAB-3186 (PDB: 8WX7), incorporates a pyrazinyl-thioether group and a chloropyridine moiety. This enhances its interaction with SHP2's allosteric pocket, achieving sub-micromolar potency in cellular assays .
Non-Spiro Pyridine Analogs
(a) 5-Bromo-3-methoxypyridine Derivatives
Simple pyridine derivatives like 5-bromo-3-methoxypyridine (CAS: Not listed) lack the spirocyclic architecture but share the pyridine core. These compounds are often used as building blocks in cross-coupling reactions, contrasting with the trihydrochloride’s role in targeted therapeutics .
(b) 2-Cyanopyridine
A commercially available analog, 2-cyanopyridine (price: $8–$10/g), is used in agrochemical synthesis. Its low molecular weight (104.11 g/mol) and nitrile group make it unsuitable for spirocycle-dependent biological activity .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The trihydrochloride serves as a key intermediate in synthesizing JAB-3186 and related SHP2 inhibitors, requiring iodination and spirocyclization steps .
- Solubility Advantage: The trihydrochloride salt improves aqueous solubility (>50 mg/mL) compared to non-ionic spiro compounds, facilitating in vitro assays .
- Structural Tunability : Derivatives with imidazo-pyrimidine groups exhibit 10–100x higher potency than the parent compound, highlighting the importance of functional group additions .
Biological Activity
(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride is a chemical compound with the CAS number 2413983-72-7. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.
The molecular formula of this compound is C12H20Cl3N3, with a molecular weight of 312.67 g/mol. It is characterized by its spirocyclic structure which may contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 2413983-72-7 |
| Molecular Formula | C12H20Cl3N3 |
| Molecular Weight | 312.67 g/mol |
| Purity | 97% |
Research indicates that (5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine may exert its biological effects through various mechanisms:
- Receptor Modulation : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal excitability.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, indicating potential antioxidant properties that could protect cells from oxidative stress.
- Cell Cycle Regulation : Initial findings suggest that it may play a role in regulating cell cycle progression, particularly in cancerous cells.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
In animal models, (5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine was shown to protect against neurodegeneration induced by toxins. Behavioral assays indicated improved cognitive function and reduced anxiety-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
